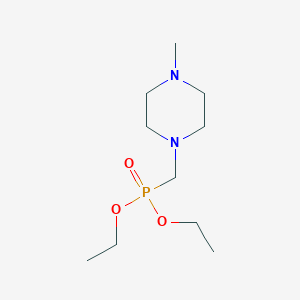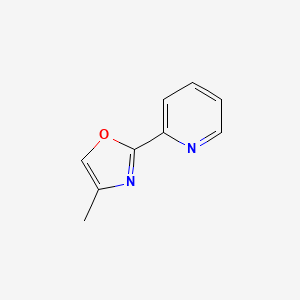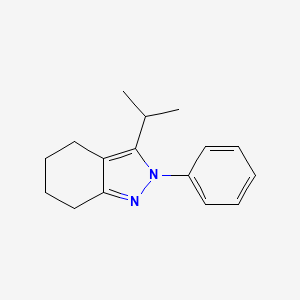![molecular formula C7H14S3 B14358858 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 93788-29-5](/img/structure/B14358858.png)
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of methyl groups and a methylsulfanyl group in its structure makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane involves its interaction with specific molecular targets. The presence of sulfur atoms in its structure allows it to form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
Uniqueness
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its specific structural features, such as the dithiolane ring and the presence of both methyl and methylsulfanyl groups
Propriétés
| 93788-29-5 | |
Formule moléculaire |
C7H14S3 |
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(methylsulfanylmethyl)-1,3-dithiolane |
InChI |
InChI=1S/C7H14S3/c1-5-6(2)10-7(9-5)4-8-3/h5-7H,4H2,1-3H3 |
Clé InChI |
KYFPPWRXGGIWHG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SC(S1)CSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

